molecular formula C9H19N B6147787 [1-(propan-2-yl)cyclopentyl]methanamine CAS No. 1518927-15-5

[1-(propan-2-yl)cyclopentyl]methanamine

Cat. No.: B6147787
CAS No.: 1518927-15-5
M. Wt: 141.3
InChI Key:
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Description

[1-(Propan-2-yl)cyclopentyl]methanamine is an organic compound with the molecular formula C₉H₁₉N It is a secondary amine featuring a cyclopentyl ring substituted with an isopropyl group and a methanamine group

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of cyclopentanone with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • N-Alkylation: Another method is the N-alkylation of cyclopentylmethanamine with isopropyl bromide or isopropyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding ketone, cyclopentanone.

  • Reduction: Reduction reactions can convert the amine group to an amine derivative.

  • Substitution: N-alkylation and N-acylation reactions are common, where the amine group can be substituted with various alkyl or acyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Alkyl halides and acyl chlorides are typical reagents, with bases like triethylamine or pyridine facilitating the reactions.

Major Products Formed:

  • Oxidation: Cyclopentanone

  • Reduction: Cyclopentylmethanamine derivatives

  • Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

Chemistry: [1-(Propan-2-yl)cyclopentyl]methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors. Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [1-(propan-2-yl)cyclopentyl]methanamine exerts its effects depends on its specific application. For example, as a ligand, it may bind to specific receptors, triggering a cascade of intracellular signaling pathways. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Cyclopentylmethanamine

  • Isopropylcyclopentylamine

  • N-ethylcyclopentylamine

Uniqueness: [1-(Propan-2-yl)cyclopentyl]methanamine is unique due to its specific structural features, such as the presence of the isopropyl group, which can influence its reactivity and biological activity compared to other similar compounds.

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Properties

CAS No.

1518927-15-5

Molecular Formula

C9H19N

Molecular Weight

141.3

Purity

95

Origin of Product

United States

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